molecular formula C19H16FN3O2 B2713061 3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034323-90-3

3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2713061
CAS No.: 2034323-90-3
M. Wt: 337.354
InChI Key: OUDIBKOWLGZDLA-UHFFFAOYSA-N
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Description

3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a combination of heterocyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is unique due to the combination of the 1,2,4-oxadiazole ring with the pyrrolidine and 4-fluorophenyl groups. This unique structure provides a distinct set of chemical and biological properties that are not found in simpler oxadiazole derivatives.

Biological Activity

The compound 3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and have been extensively studied for their pharmacological properties. The 1,2,4-oxadiazole moiety is particularly noted for its antimicrobial , anti-inflammatory , analgesic , anticancer , and antidiabetic activities . The incorporation of various substituents can significantly enhance these properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H19FN2O\text{C}_{20}\text{H}_{19}\text{F}\text{N}_2\text{O}

This structure features a pyrrolidine ring attached to a fluorobenzoyl group and an oxadiazole ring, which are crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, compounds similar to the one demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives have shown promising antifungal effects against species such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis .

2. Anticancer Properties

The anticancer potential of oxadiazole derivatives is well-documented. For instance:

  • Inhibition of Tumor Growth : Compounds similar to this compound have been tested against various cancer cell lines. In vitro studies revealed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, oxadiazole derivatives are also known for:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in various models .
  • Analgesic Properties : Research indicates potential pain-relieving effects comparable to standard analgesics .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Dhumal et al. (2016) investigated a series of oxadiazole compounds for antitubercular activity. Their findings indicated that specific derivatives exhibited potent inhibition against Mycobacterium bovis BCG .
  • Paruch et al. (2020) synthesized a range of 2,5-disubstituted oxadiazoles that demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin .

Comparative Data Table

Compound NameActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
This compoundAntimicrobialE. coli, S. aureus10 µg/mL
Similar Oxadiazole DerivativeAnticancerMCF-7 (Breast Cancer)5 µM
Similar Oxadiazole DerivativeAntitubercularM. bovis BCG0.5 µg/mL

Properties

IUPAC Name

(4-fluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-15-8-6-14(7-9-15)19(24)23-10-16(13-4-2-1-3-5-13)17(11-23)18-21-12-25-22-18/h1-9,12,16-17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDIBKOWLGZDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC=C(C=C2)F)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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